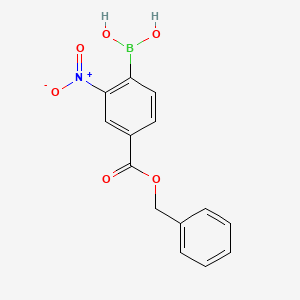
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 184000-11-1 . It has a molecular weight of 256.07 and its IUPAC name is 4-[(benzyloxy)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for the synthesis of boronic acids involves the Suzuki–Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” can be represented by the InChI code: 1S/C14H13BO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9,17-18H,10H2 .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 454.9±47.0 °C at 760 mmHg, and a flash point of 228.9±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Synthesis
Phenylboronic acids, such as (4-Benzyloxycarbonyl-2-nitro)phenylboronic acid, are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Suzuki-Miyaura Cross-Couplings
This compound can be used as a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
Ruthenium Catalyzed Direct Arylation
It can also be used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines . This is a method for the direct functionalization of C-H bonds in organic compounds.
Diels-Alder or C-H Activation Reactions
The compound can be used in Diels-Alder or C-H activation reactions . These are types of organic reactions that form a cyclohexene system or activate C-H bonds respectively.
Regioselective Suzuki-Miyaura Coupling
It can be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulations . These are types of reactions used to create carbon-carbon bonds in organic compounds.
Pd-Catalyzed Regioselective Cross-Coupling Reactions
Similar to other phenylboronic acids, it can be used in Pd-catalyzed regioselective cross-coupling reactions . This is a type of reaction used to form carbon-carbon bonds in organic compounds.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including cross-coupling reactions .
Safety and Hazards
Direcciones Futuras
The use of boronic acids in chemical reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields of chemistry .
Propiedades
IUPAC Name |
(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSHLUESXPJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397473 |
Source


|
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid | |
CAS RN |
850568-58-0 |
Source


|
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)
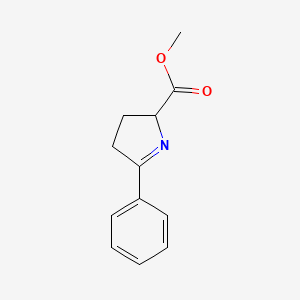
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)


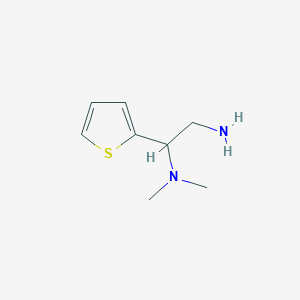



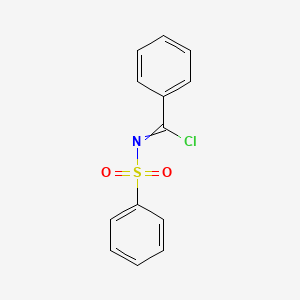
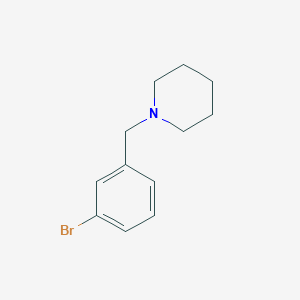
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)